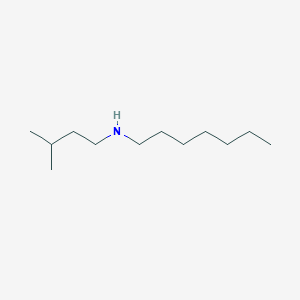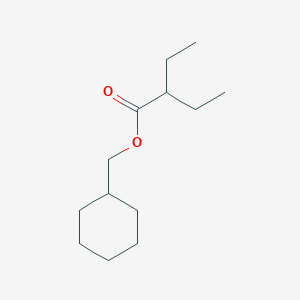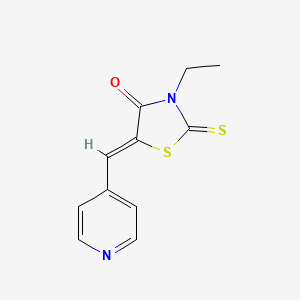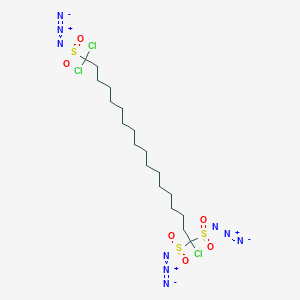
1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide is a synthetic organic compound characterized by its unique structure, which includes three chlorine atoms and three sulfonyl triazide groups attached to an octadecane backbone
准备方法
The synthesis of 1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide typically involves multiple steps:
Initial Chlorination: The starting material, octadecane, undergoes chlorination to introduce chlorine atoms at specific positions. This step is often carried out using chlorine gas under controlled conditions.
Sulfonylation: The chlorinated intermediate is then subjected to sulfonylation reactions to introduce sulfonyl groups. This is usually achieved using sulfonyl chloride reagents in the presence of a base such as pyridine.
Azidation: Finally, the sulfonylated intermediate is treated with sodium azide to replace the sulfonyl groups with triazide groups. This step requires careful control of reaction conditions to ensure complete conversion.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The triazide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
科学研究应用
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules, particularly those containing multiple functional groups.
Biology: The compound’s triazide groups make it a candidate for use in bioconjugation reactions, where it can be linked to biomolecules such as proteins or nucleic acids.
Medicine: Research into its potential as a drug delivery agent or as a component of diagnostic tools is ongoing.
Industry: Its unique chemical properties may make it useful in the development of new materials, such as polymers or coatings with specific characteristics.
作用机制
The mechanism by which 1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide exerts its effects depends on the specific application:
Bioconjugation: The triazide groups can react with alkyne-functionalized biomolecules in a click chemistry reaction, forming stable triazole linkages.
Drug Delivery: If used as a drug delivery agent, the compound may interact with cellular membranes or receptors to facilitate the transport of therapeutic agents into cells.
Molecular targets and pathways involved in these mechanisms are still under investigation, but the compound’s ability to form stable linkages with other molecules is a key feature.
相似化合物的比较
1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide can be compared to other similar compounds, such as:
1,1,1-Trichloroethane: A simpler chloroalkane with fewer functional groups, used primarily as a solvent.
1,18-Dibromooctadecane: Another halogenated octadecane, but with bromine atoms instead of chlorine and without the sulfonyl triazide groups.
1,18-Octadecanedicarboxylic acid: An octadecane derivative with carboxylic acid groups instead of halogens or triazides.
属性
CAS 编号 |
91993-41-8 |
|---|---|
分子式 |
C18H32Cl3N9O6S3 |
分子量 |
673.1 g/mol |
IUPAC 名称 |
1,18,18-trichloro-1-N,1-N',18-N-tridiazooctadecane-1,1,18-trisulfonamide |
InChI |
InChI=1S/C18H32Cl3N9O6S3/c19-17(20,37(31,32)28-25-22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21,38(33,34)29-26-23)39(35,36)30-27-24/h1-16H2 |
InChI 键 |
INHIOPDAZPWBIG-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCCCC(S(=O)(=O)N=[N+]=[N-])(Cl)Cl)CCCCCCCC(S(=O)(=O)N=[N+]=[N-])(S(=O)(=O)N=[N+]=[N-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
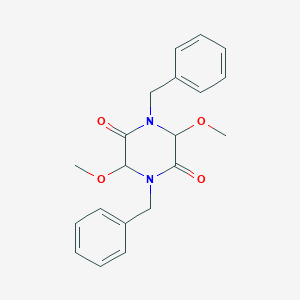
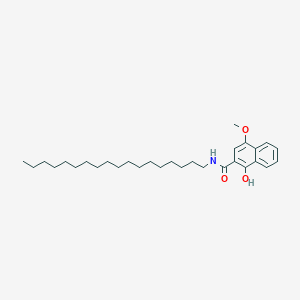
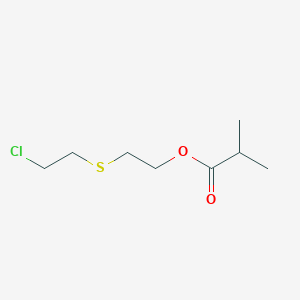

![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
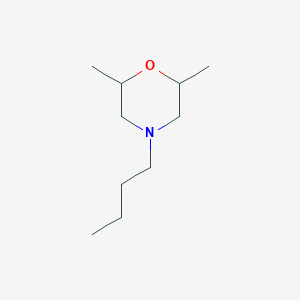
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
